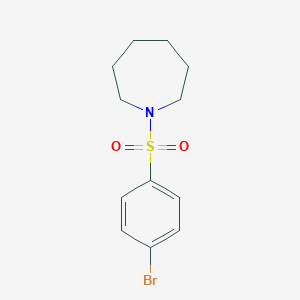

1-(4-Bromophenyl)sulfonylazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromophenyl)sulfonylazepane is a versatile chemical compound with potential applications in scientific research, ranging from pharmaceutical synthesis to material science. It has a molecular formula of C12H16BrNO2S .

Physical And Chemical Properties Analysis

1-(4-Bromophenyl)sulfonylazepane has a molecular formula of C12H16BrNO2S and an average mass of 318.230 Da .Aplicaciones Científicas De Investigación

Applications in Cancer Research

1-(4-Bromophenyl)sulfonylazepane and its derivatives have shown promising applications in cancer research. A novel derivative, BOS-102, demonstrated significant anticancer activities against human lung cancer cell lines. The compound was effective in blocking cell proliferation and inducing G0/G1 cell cycle arrest by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4). Additionally, BOS-102 induced apoptosis in cancer cells through several mechanisms, including activating caspase-3, increasing the Bax/Bcl-2 ratio, and enhancing reactive oxygen species generation. The study highlighted the potential of BOS-102 to be developed into an anticancer drug, especially due to its ability to deactivate the PI3K/Akt pathway and activate the mitogen-activated protein kinase (MAPK) signaling pathway, which are crucial in apoptosis and cell cycle arrest (Guo et al., 2018).

Contributions to Synthetic Organic Chemistry

1-(4-Bromophenyl)sulfonylazepane and its related compounds have been instrumental in advancing synthetic organic chemistry. Benzyl p-bromophenyl sulfoxide was produced on a multigram scale and in an enantiomerically pure form through an enantioselective catalytic oxidation. This compound underwent substitution reactions with Grignard reagents, leading to two sequentially stereocontrolled carbon-for-carbon displacements, resulting in chiral nonracemic dialkyl sulfoxides. This study emphasized the stereochemical intricacies and the potential of these reactions in producing enantiomerically pure compounds, which have significant implications in various fields, including pharmaceutical chemistry (Capozzi et al., 2002).

Marine Natural Products and Derivatives

1-(4-Bromophenyl)sulfonylazepane derivatives have also been identified in marine natural products. For instance, eight new bromophenol derivatives were isolated from the red alga Rhodomela confervoides. Although these compounds were found to be inactive against several human cancer cell lines and microorganisms, their structural elucidation contributes to the understanding of marine natural products and their potential applications in medicinal chemistry and other fields (Zhao et al., 2004).

Mecanismo De Acción

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .

Result of Action

The result of the action of 1-(4-Bromophenyl)sulfonylazepane is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds .

Propiedades

IUPAC Name |

1-(4-bromophenyl)sulfonylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHZHJNOPUDTDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)sulfonylazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)

![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)